molecular formula C10H11N5 B11782708 N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine

N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine

Cat. No.: B11782708
M. Wt: 201.23 g/mol
InChI Key: MYEMCKLRJAUYIZ-UHFFFAOYSA-N
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Description

N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine: is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyridine ring attached to a pyrimidine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine typically involves the reaction of pyridine-3-carbaldehyde with pyrimidine-4,5-diamine under specific conditions. One common method includes:

    Condensation Reaction: Pyridine-3-carbaldehyde is reacted with pyrimidine-4,5-diamine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions.

    Purification: The resulting product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.

    Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials, such as conductivity and thermal stability.

Biology and Medicine:

    Anticancer Research: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

Industry:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: The compound can be utilized in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

    4,5-Diaminopyrimidine: A structurally similar compound with two amino groups on the pyrimidine ring.

    N4-(Pyridin-3-ylmethyl)pyrimidine-4,6-diamine: Another derivative with a different substitution pattern on the pyrimidine ring.

Uniqueness: N4-(Pyridin-3-ylmethyl)pyrimidine-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an anticancer agent set it apart from other similar compounds.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

4-N-(pyridin-3-ylmethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C10H11N5/c11-9-6-13-7-15-10(9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5,11H2,(H,13,14,15)

InChI Key

MYEMCKLRJAUYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=NC=C2N

Origin of Product

United States

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